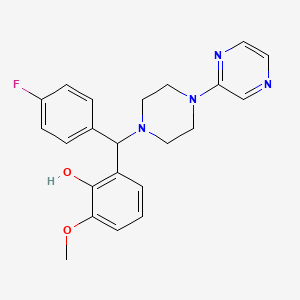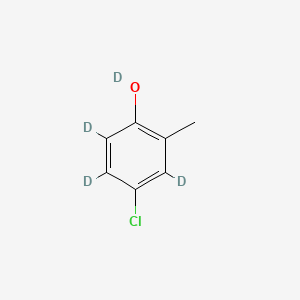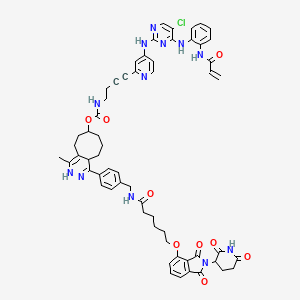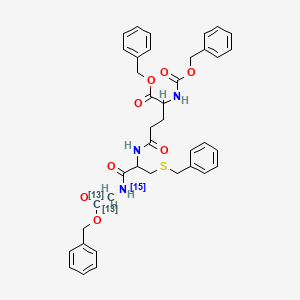
Salvifaricin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Salvifaricin is a diterpenoid compound isolated from the aerial parts of Salvia leucantha and Salvia hispanica. It is known for its significant biological activities, including anti-diabetic effects, as it can lower fasting blood glucose and serum triglyceride levels .
准备方法
Synthetic Routes and Reaction Conditions
Salvifaricin can be synthesized through the extraction of dried aerial parts of Salvia leucantha using acetone. The extract is then chromatographed on active charcoal, followed by further purification using silica gel, Lobar RP-18 column, and high-performance liquid chromatography (HPLC) .
Industrial Production Methods
The industrial production of this compound involves large-scale extraction and purification processes. The dried plant material is processed using solvents like acetone, and the extract is subjected to multiple chromatographic techniques to isolate this compound in its pure form .
化学反应分析
Types of Reactions
Salvifaricin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce new functional groups into the molecule .
科学研究应用
Salvifaricin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying diterpenoid synthesis and reactions.
Biology: this compound’s biological activities, such as its anti-diabetic effects, make it a subject of interest in biological research.
作用机制
Salvifaricin exerts its effects by targeting specific molecular pathways involved in glucose and lipid metabolism. It interacts with enzymes and receptors that regulate these pathways, leading to a reduction in blood glucose and triglyceride levels. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate metabolic processes is well-documented .
相似化合物的比较
Similar Compounds
Salvifaricin is structurally similar to other diterpenoids isolated from Salvia species, such as isosalvipuberulin, salvileucantholide, and salviandulin E .
Uniqueness
What sets this compound apart from these similar compounds is its pronounced anti-diabetic activity. While other diterpenoids may exhibit various biological activities, this compound’s ability to significantly lower blood glucose and triglyceride levels makes it unique and valuable for therapeutic applications .
属性
分子式 |
C20H20O5 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
(1S,2R,10S,12R,14R,16R,18S)-16-(furan-3-yl)-18-methyl-8,13,15-trioxapentacyclo[10.5.1.01,14.02,10.06,10]octadeca-3,5-dien-7-one |
InChI |
InChI=1S/C20H20O5/c1-11-14-7-19-10-23-17(21)13(19)3-2-4-16(19)20(11)8-15(25-18(20)24-14)12-5-6-22-9-12/h2-6,9,11,14-16,18H,7-8,10H2,1H3/t11-,14-,15-,16-,18-,19-,20-/m1/s1 |
InChI 键 |
HIKUAKUTPBLJKQ-JSLAWISBSA-N |
手性 SMILES |
C[C@@H]1[C@H]2C[C@@]34COC(=O)C3=CC=C[C@H]4[C@@]15C[C@@H](O[C@H]5O2)C6=COC=C6 |
规范 SMILES |
CC1C2CC34COC(=O)C3=CC=CC4C15CC(OC5O2)C6=COC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-((3S,3aS)-3-(3-Fluoro-4-(trifluoromethoxy)phenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-hydroxyethanone](/img/structure/B12395100.png)
![N-[1-[(1R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395101.png)
![ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate](/img/structure/B12395104.png)




![4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile](/img/structure/B12395139.png)

![6-[6-(3-hexylundecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 3-hexylundecanoate](/img/structure/B12395156.png)




